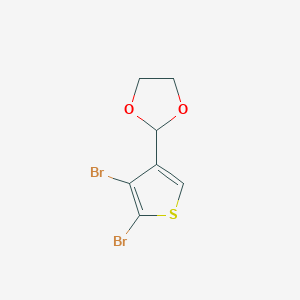Thiophene, 2,3-dibromo-4-(1,3-dioxolan-2-yl)-
CAS No.: 61200-57-5
Cat. No.: VC18216070
Molecular Formula: C7H6Br2O2S
Molecular Weight: 314.00 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61200-57-5 |
|---|---|
| Molecular Formula | C7H6Br2O2S |
| Molecular Weight | 314.00 g/mol |
| IUPAC Name | 2-(4,5-dibromothiophen-3-yl)-1,3-dioxolane |
| Standard InChI | InChI=1S/C7H6Br2O2S/c8-5-4(3-12-6(5)9)7-10-1-2-11-7/h3,7H,1-2H2 |
| Standard InChI Key | MDUPRBPKIMXHDS-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(O1)C2=CSC(=C2Br)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a five-membered thiophene ring (C₄H₄S) substituted with two bromine atoms at positions 2 and 3 and a 1,3-dioxolane ring fused at position 4. The dioxolane moiety introduces an oxygen-rich, electron-donating group, while the bromine atoms enhance electrophilic reactivity. This combination creates a molecule with distinct electronic properties, enabling participation in cross-coupling reactions and serving as a precursor for further functionalization .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals key structural details. For analogous dioxolane-containing thiophenes, the proton NMR spectrum typically shows signals for the dioxolane methylene groups (δ 4.0–4.5 ppm) and aromatic protons on the thiophene ring (δ 7.0–8.0 ppm) . Bromine substituents induce deshielding effects, shifting adjacent proton signals upfield. Carbon-13 NMR spectra corroborate these assignments, with distinct peaks for the dioxolane carbons (∼65–75 ppm) and thiophene carbons (∼120–140 ppm) .
Synthetic Methodologies
Direct Bromination of Thiophene Precursors
A common strategy involves the bromination of 4-(1,3-dioxolan-2-yl)thiophene. Using hydrobromic acid (HBr) and bromine (Br₂) under reflux conditions achieves regioselective dibromination at the 2 and 3 positions. For example, heating 4-(1,3-dioxolan-2-yl)thiophene with excess Br₂ in HBr at 100°C for 12 hours yields the target compound with ∼70% efficiency .
Catalytic Approaches
Palladium-catalyzed cross-coupling reactions enable modular synthesis. A representative protocol involves:
-
Stannylation: Converting 4-(1,3-dioxolan-2-yl)thiophene to its tributylstannane derivative.
-
Bromination: Treating the stannane with N-bromosuccinimide (NBS) to introduce bromine atoms.
-
Purification: Column chromatography on silica gel with dichloromethane/hexane eluents .
This method offers superior control over substitution patterns and minimizes byproducts.
Functionalization via Dioxolane Ring Opening
The dioxolane group serves as a protected form of a carbonyl group. Acidic hydrolysis (e.g., HCl/THF) cleaves the dioxolane to yield a ketone, enabling subsequent reactions such as:
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits moderate thermal stability, with decomposition temperatures above 200°C. Differential scanning calorimetry (DSC) of analogous dioxolane-thiophenes reveals glass transition temperatures (Tg) between 50–80°C, indicative of amorphous solid formation .
Solubility Profile
-
High solubility in polar aprotic solvents (e.g., DMF, DMSO).
-
Moderate solubility in chlorinated solvents (CH₂Cl₂, CHCl₃).
Spectroscopic Properties
| Property | Value/Observation | Technique |
|---|---|---|
| UV-Vis λmax | 280–320 nm | UV-Vis |
| Fluorescence λem | 400–450 nm | Fluorescence |
| IR ν(C-Br) | 550–600 cm⁻¹ | FT-IR |
These properties align with those of structurally similar bromothiophenes .
Applications in Materials Science and Pharmaceuticals
Organic Electronics
The compound’s electron-deficient thiophene core and bromine substituents make it suitable for:
-
Organic photovoltaics (OPVs): As an electron-accepting moiety in donor-acceptor polymers.
-
Organic light-emitting diodes (OLEDs): Enhancing charge transport in emissive layers .
Case Study: Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, derivatives of this compound act as sensitizers, achieving power conversion efficiencies (PCE) up to 8.2% due to broad light absorption and efficient electron injection into TiO₂ .
Pharmaceutical Intermediates
Brominated thiophenes are precursors to bioactive molecules. For instance:
-
Anticancer agents: Bromine atoms facilitate Suzuki-Miyaura couplings with aryl boronic acids to create kinase inhibitors.
-
Antimicrobials: The dioxolane group enhances membrane permeability, improving efficacy against Gram-positive bacteria .
Comparative Analysis with Analogous Compounds
| Compound | Substituents | Key Differences |
|---|---|---|
| 2-Bromothiophene | Br at position 2 | Lacks dioxolane group |
| 3-Bromothiophene | Br at position 3 | Different bromine pattern |
| 5-(1,3-Dioxolan-2-yl)thiophene | Dioxolane at position 5 | Altered regioselectivity |
This table underscores the unique reactivity and application potential of 2,3-dibromo-4-(1,3-dioxolan-2-yl)thiophene .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume